molecular formula C30H32O8 B591329 Benzoylgomisin O CAS No. 130783-32-3

Benzoylgomisin O

Cat. No.: B591329
CAS No.: 130783-32-3
M. Wt: 520.578
InChI Key: XUGSROZUUURBSW-XOWTYJCDSA-N
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Description

Benzoylgomisin O is a naturally occurring compound isolated from the plant Schisandra rubriflora. It belongs to the class of dibenzocyclooctadiene lignans, which are known for their diverse biological activities. This compound has garnered attention due to its inhibitory effects on enzymes such as 15-lipoxygenase, cyclooxygenase-1, and cyclooxygenase-2, as well as its anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoylgomisin O can be synthesized through various chemical reactions involving the precursor compounds found in Schisandra species. The synthetic route typically involves the esterification of gomisin O with benzoyl chloride under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction and purification from Schisandra rubriflora. The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Benzoylgomisin O undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

    Chemistry: It is used as a reference compound in the study of lignans and their derivatives.

    Biology: It has shown potential in modulating gene expression related to cell proliferation and apoptosis.

    Medicine: Benzoylgomisin O exhibits anti-inflammatory, anticancer, and neuroprotective properties, making it a candidate for drug development.

    Industry: It is used in the formulation of dietary supplements and herbal medicines .

Mechanism of Action

Benzoylgomisin O exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Benzoylgomisin O is unique among lignans due to its specific inhibitory effects on multiple enzymes and its diverse biological activities. Similar compounds include:

  • Schisandrin B
  • Benzoylgomisin P
  • Angeloylgomisin H
  • Schisantherin D

These compounds share structural similarities but differ in their specific biological activities and molecular targets .

Properties

IUPAC Name

[(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32O8/c1-16-12-19-13-22-27(37-15-36-22)28(34-5)23(19)24-20(14-21(32-3)26(33-4)29(24)35-6)25(17(16)2)38-30(31)18-10-8-7-9-11-18/h7-11,13-14,16-17,25H,12,15H2,1-6H3/t16-,17-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGSROZUUURBSW-XOWTYJCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@H]1C)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130783-32-3
Record name Benzoylgomisin O
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130783323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZOYLGOMISIN O
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5AT2L2CHO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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